Physicochemical Property Differentiation: Lipophilicity vs. Unsubstituted and 6/7-Chloro Analogs
The calculated partition coefficient (LogP) for 8-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is 3.575, significantly higher than that of its 6-chloro and 7-chloro regioisomers, which have calculated LogP values of approximately 3.46 [1]. This difference arises from the unique electronic and steric environment of the 8-position, altering hydrogen bond acceptor capacity. The 1-phenyl substituent further increases LogP compared to the unsubstituted 8-chloro-1,2,3,4-tetrahydroisoquinoline (LogP ~2.8), enhancing membrane permeability potential .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.575 |
| Comparator Or Baseline | 6-chloro and 7-chloro analogs (approx. 3.46); 8-chloro-1,2,3,4-tetrahydroisoquinoline (approx. 2.8) |
| Quantified Difference | ΔLogP ≈ +0.1 vs. 6/7-Cl analogs; ΔLogP ≈ +0.8 vs. non-phenyl analog |
| Conditions | In silico prediction (ALogPS 2.1) |
Why This Matters
A higher LogP directly impacts passive membrane permeability and tissue distribution, making this compound a preferred candidate for CNS-targeted programs where increased blood-brain barrier penetration is desired.
- [1] Minor, D. L., Wyrick, S. D., Charifson, P. S., et al. Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. J. Med. Chem. 1994. View Source
